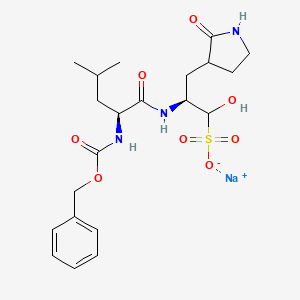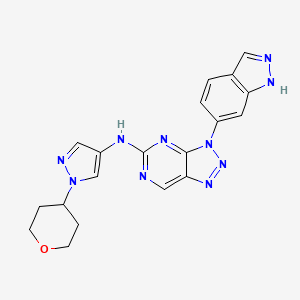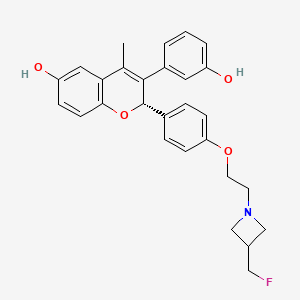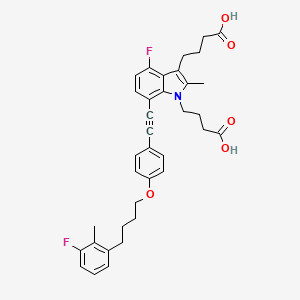
GNE-5729
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GNE-5729 is a potent and selective NMDAR Positive Allosteric Modulator . It has a very selective profile against various off-target ion channels with greater than a 100-fold selectivity over other NMDAR subtypes and greater than a 1000-fold selectivity over AMPAR . It is also a brain permeable positive allosteric modulator of NMDAR .
Synthesis Analysis
While the exact synthesis process of GNE-5729 is not detailed in the available resources, it’s known that GNE-5729 has a pyrimidinone core . This compound has shown a considerable activation effect on the GluN2A subunit .Molecular Structure Analysis
The chemical formula of GNE-5729 is C17H10Cl2F3N5O . It has an exact mass of 427.02 and a molecular weight of 428.196 .Chemical Reactions Analysis
GNE-5729 has been shown to induce a significant decrease in immobility time of mice in the forced-swim test . This is indicative of the antidepressant-like efficacy of this GluN2A NMDAR positive allosteric modulator .Physical And Chemical Properties Analysis
GNE-5729 is a solid substance . Its elemental analysis shows that it contains C, 47.69; H, 2.35; Cl, 16.56; F, 13.31; N, 16.36; O, 3.74 .Wissenschaftliche Forschungsanwendungen
Antiviral Activities
GNE-5729, as part of a series of nucleoside analogs, has shown significant promise in antiviral research. For instance, GS-5734, a related compound, has demonstrated therapeutic efficacy in a non-human primate model of Ebola virus infection and is in Phase 2 clinical development for the treatment of Ebola virus disease. It has broad antiviral activities across multiple virus families, indicating potential new applications for compounds like GNE-5729 against significant public health concerns (Lo et al., 2017).
Therapeutic Potential in Neurological Disorders
GNE-5729 has been identified as a pyridopyrimidinone-based NMDAR positive allosteric modulator, showing improved pharmacokinetic profile and increased selectivity. This highlights its potential therapeutic applications in neurological and psychiatric disorders such as schizophrenia, depression, and Alzheimer's disease. The unique structure-activity relationships of GNE-5729, despite its similarity to other compounds in the series, offer new insights into the development of targeted therapies for these conditions (Villemure et al., 2017).
Role in GNE Myopathy
Mutations in the GNE gene, which GNE-5729 is related to, have been linked to GNE myopathy, a rare neuromuscular genetic disorder. Studies have identified novel mutations in this gene and their association with specific clinical phenotypes. This research is crucial for understanding the pathomechanism of the disease and developing targeted therapies (Tomimitsu et al., 2002). Additionally, research into the role of GNE in other cellular functions such as cell adhesion and apoptosis, and its impact on conditions like GNE myopathy, is ongoing. This includes examining the effects of mutant GNE protein on cellular functions and its contribution to muscle weakness and myopathy (Chanana et al., 2017).
GNE Myopathy - Genetics and Pathology
Mutation studies of the GNE gene have been instrumental in better understanding GNE myopathy. The identification of various GNE mutations provides insights into the genetic underpinnings of the disease and its progression. This research is vital for both diagnosis and the development of genetic therapies (Celeste et al., 2014).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
2026635-66-3 |
|---|---|
Produktname |
GNE-5729 |
Molekularformel |
C17H10Cl2F3N5O |
Molekulargewicht |
428.1962 |
IUPAC-Name |
(1R,2R)-2-(7-chloro-2-((5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-6-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H10Cl2F3N5O/c18-11-1-2-14-24-9(7-26-13(19)5-12(25-26)17(20,21)22)4-15(28)27(14)16(11)10-3-8(10)6-23/h1-2,4-5,8,10H,3,7H2/t8-,10+/m0/s1 |
InChI-Schlüssel |
GPMGDUIAVSFGGH-WCBMZHEXSA-N |
SMILES |
ClC(C=C1)=C([C@H]2[C@@H](C2)C#N)N3C1=NC(CN4C(Cl)=CC(C(F)(F)F)=N4)=CC3=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GNE-5729; GNE 5729; GNE5729. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)




![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)
![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)



![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)